Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate)
Description
Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate) is a bisazo compound featuring a dimethoxy biphenyl core, two azo (-N=N-) linkages, and disodium N-methylaminoacetate substituents. The dimethoxy groups enhance electron-donating properties, stabilizing the azo bonds, while the disodium salt improves water solubility. This compound is hypothesized to exhibit applications in dye chemistry, biochemical assays, or metal chelation due to its structural features .
Properties
CAS No. |
85098-84-6 |
|---|---|
Molecular Formula |
C20H22N6Na2O6 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
disodium;2-[[[4-[4-[[carboxylatomethyl(methyl)amino]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C20H24N6O6.2Na/c1-25(11-19(27)28)23-21-15-7-5-13(9-17(15)31-3)14-6-8-16(18(10-14)32-4)22-24-26(2)12-20(29)30;;/h5-10H,11-12H2,1-4H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
FQNACXCPPBAOPP-UHFFFAOYSA-L |
Canonical SMILES |
CN(CC(=O)[O-])N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NN(C)CC(=O)[O-])OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups, such as methoxy groups, to form the azo linkage.
Methylation: The resulting azo compound is further methylated to introduce the N-methylaminoacetate groups.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.
Industrial Production Methods
In industrial settings, the production of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) has various applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity.
Comparison with Similar Compounds
Data Comparison Table
Research Findings
- Electronic Effects : The dimethoxy biphenyl core in the target compound stabilizes the azo linkage via electron donation, similar to tetrasodium dyes .
- Chelation Potential: The N-methylaminoacetate groups may enable metal ion coordination, a feature absent in sulfonate-based analogues .
- Synthetic Challenges: Introducing methylaminoacetate substituents requires precise coupling steps, contrasting with simpler sulfonation in dye synthesis .
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